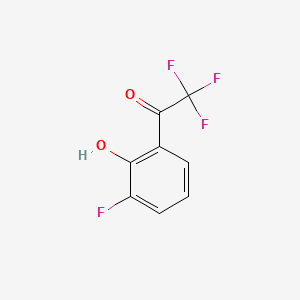
2,2,2-Trifluoro-1-(3-fluoro-2-hydroxyphenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-1-(3-fluoro-2-hydroxyphenyl)ethan-1-one: is an organic compound characterized by the presence of trifluoromethyl and fluoro substituents on a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method involves the direct fluorination of 2-hydroxyacetophenone using trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base like potassium carbonate.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of fluorobenzene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production typically involves the optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of 2,2,2-trifluoro-1-(3-fluoro-2-hydroxyphenyl)ethanol.
Substitution: Formation of nitro or bromo derivatives of the original compound.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a precursor for the synthesis of fluorinated polymers with high thermal stability and unique properties.
Biology:
- Investigated for its potential as a bioactive compound in pharmaceuticals.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug development due to its unique chemical properties.
- Explored for its role in the synthesis of fluorinated drugs with improved pharmacokinetic properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of advanced coatings and surface treatments.
作用机制
The compound exerts its effects primarily through interactions with various molecular targets. The trifluoromethyl and fluoro substituents enhance its reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects.
相似化合物的比较
2,2,2-Trifluoroacetophenone: Similar structure but lacks the additional fluoro and hydroxy substituents.
2,2,2-Trifluoro-1-(2-hydroxyphenyl)ethan-1-one: Similar but with the hydroxy group in a different position.
2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethan-1-one: Similar but with the hydroxy group in the para position.
Uniqueness:
- The presence of both trifluoromethyl and fluoro substituents on the phenyl ring makes it more reactive and versatile in chemical reactions.
- The specific positioning of the hydroxy group enhances its potential interactions in biological systems, making it a valuable compound for research and industrial applications.
生物活性
2,2,2-Trifluoro-1-(3-fluoro-2-hydroxyphenyl)ethan-1-one, with the CAS number 2102203-64-3, is an organic compound characterized by its unique molecular structure that includes trifluoromethyl and hydroxyphenyl groups. Its molecular formula is C8H4F4O2, and it has a molecular weight of 208.11 g/mol. This compound has garnered attention in various research domains due to its potential biological activities.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances the compound's reactivity, allowing it to participate in multiple biochemical pathways. The presence of the hydroxy group may facilitate hydrogen bonding with biomolecules, potentially influencing enzyme activity and receptor interactions.
Toxicity Profile
The toxicity of related compounds has been explored in various studies. For example, comparative toxicity assessments of halogenated ketones indicate that fluorinated compounds tend to exhibit varying degrees of toxicity based on their structural features. In general, ketones are found to be more toxic than their corresponding alcohols . This insight suggests that while this compound may have therapeutic potential, careful evaluation of its safety profile is necessary.
Study 1: Antiproliferative Effects
A study investigating the antiproliferative effects of fluorinated phenolic compounds demonstrated significant inhibition of cancer cell lines at low concentrations. The IC50 values for similar compounds were reported in the nanomolar range, indicating strong biological activity . While specific data for this compound is not available, its structural analogs suggest potential efficacy against various cancer types.
Study 2: Enzymatic Inhibition
Research into the enzymatic inhibition properties of fluorinated derivatives has shown promising results. For example, compounds with similar substitutions have been reported to inhibit key enzymes involved in cancer progression . This highlights the potential for this compound to act as a lead compound for further development in targeted cancer therapies.
Comparative Biological Activity of Related Compounds
| Compound Name | Molecular Formula | IC50 (nM) | Biological Activity |
|---|---|---|---|
| Compound A | C8H5F4O | 25 | Antiproliferative |
| Compound B | C9H6F4O | 50 | Enzymatic Inhibition |
| This compound | C8H4F4O2 | N/A | Potentially Active |
Note: IC50 values are indicative and derived from studies on structurally similar compounds.
属性
分子式 |
C8H4F4O2 |
|---|---|
分子量 |
208.11 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-(3-fluoro-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H4F4O2/c9-5-3-1-2-4(6(5)13)7(14)8(10,11)12/h1-3,13H |
InChI 键 |
MZXDVOTXCCTMAD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)O)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















